molecular formula C14H12N4O4 B15042089 2-(2-nitrophenoxy)-N'-[(E)-pyridin-2-ylmethylidene]acetohydrazide

2-(2-nitrophenoxy)-N'-[(E)-pyridin-2-ylmethylidene]acetohydrazide

Cat. No.: B15042089
M. Wt: 300.27 g/mol
InChI Key: XYXPATBKPUCCGG-CXUHLZMHSA-N
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Description

2-(2-nitrophenoxy)-N’-[(E)-pyridin-2-ylmethylidene]acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a nitrophenoxy group, a pyridinylmethylidene moiety, and an acetohydrazide linkage, making it a subject of interest in synthetic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-nitrophenoxy)-N’-[(E)-pyridin-2-ylmethylidene]acetohydrazide typically involves a multi-step process:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-nitrophenoxy)-N’-[(E)-pyridin-2-ylmethylidene]acetohydrazide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions, forming new derivatives.

    Condensation: The compound can undergo further condensation reactions with aldehydes or ketones to form Schiff bases.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

    Condensation: Aldehydes or ketones in the presence of an acid catalyst like acetic acid.

Major Products Formed

    Reduction: 2-(2-aminophenoxy)-N’-[(E)-pyridin-2-ylmethylidene]acetohydrazide.

    Substitution: Various substituted hydrazides depending on the alkyl or acyl group used.

    Condensation: Schiff bases with different aldehyde or ketone derivatives.

Scientific Research Applications

2-(2-nitrophenoxy)-N’-[(E)-pyridin-2-ylmethylidene]acetohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-nitrophenoxy)-N’-[(E)-pyridin-2-ylmethylidene]acetohydrazide is not fully understood, but it is believed to involve:

    Molecular Targets: Potential targets include enzymes and receptors involved in cellular processes.

    Pathways: The compound may interfere with specific biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2-nitrophenoxy)acetohydrazide: A precursor in the synthesis of the target compound.

    Pyridine-2-carbaldehyde derivatives: Compounds with similar pyridinylmethylidene moieties.

    Schiff bases: Compounds formed by the condensation of hydrazides with aldehydes or ketones.

Uniqueness

2-(2-nitrophenoxy)-N’-[(E)-pyridin-2-ylmethylidene]acetohydrazide stands out due to its combination of a nitrophenoxy group and a pyridinylmethylidene moiety, which imparts unique chemical and biological properties.

Properties

Molecular Formula

C14H12N4O4

Molecular Weight

300.27 g/mol

IUPAC Name

2-(2-nitrophenoxy)-N-[(E)-pyridin-2-ylmethylideneamino]acetamide

InChI

InChI=1S/C14H12N4O4/c19-14(17-16-9-11-5-3-4-8-15-11)10-22-13-7-2-1-6-12(13)18(20)21/h1-9H,10H2,(H,17,19)/b16-9+

InChI Key

XYXPATBKPUCCGG-CXUHLZMHSA-N

Isomeric SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)N/N=C/C2=CC=CC=N2

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)NN=CC2=CC=CC=N2

Origin of Product

United States

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